molecular formula C10H8ClNO3S B1633553 BENAZOLIN-METHYL ESTER

BENAZOLIN-METHYL ESTER

Cat. No.: B1633553
M. Wt: 257.69 g/mol
InChI Key: ZCDHYAMAXOZQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BENAZOLIN-METHYL ESTER typically involves the cyclization of 2-aminothiophenols with chloroformates or phosgene, followed by esterification with methanol. The reaction conditions often require the presence of a base such as pyridine or triethylamine to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

BENAZOLIN-METHYL ESTER undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .

Scientific Research Applications

BENAZOLIN-METHYL ESTER has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BENAZOLIN-METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cellular processes and ultimately results in cell death .

Comparison with Similar Compounds

BENAZOLIN-METHYL ESTER can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to its analogs.

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C10H8ClNO3S/c1-15-8(13)5-12-9-6(11)3-2-4-7(9)16-10(12)14/h2-4H,5H2,1H3

InChI Key

ZCDHYAMAXOZQDI-UHFFFAOYSA-N

SMILES

COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O

Origin of Product

United States

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